Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
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Description
Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.342. The purity is usually 95%.
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Scientific Research Applications
Synthesis Process and Applications
Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is noted for its role as an intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, has been established, emphasizing its significance in pharmaceutical chemistry. The compound serves as a precursor in the development of drugs targeting the PI3K/AKT/mTOR pathway, crucial in cell growth and survival. Moreover, this intermediate is part of the structure of various small molecule anticancer drugs, underlining its broad applicability in medicinal chemistry (Zhang et al., 2018).
Chemical Reactions and Transformations
The compound has been involved in reactions with tributylvinyltin in the presence of Pd(PPh3)4-LiCl, leading to products like tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate through Diels-Alder endo-adduct formation. This highlights its reactivity and potential in synthesizing complex chemical structures. Furthermore, it has been subjected to reactions with maleic anhydride, and various electrophilic and nucleophilic reagents, emphasizing its versatile nature in chemical synthesis (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-16)7-4-6-11(14)15/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMDOBRGSSYNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.